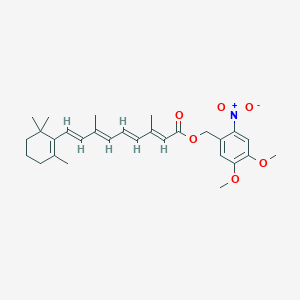
Aspidostomide D
Übersicht
Beschreibung
Aspidostomide D is a member of a family of compounds known as aspidostomides, which are produced by the bacterial species Aspidostomum. This compound is a polycyclic sesquiterpenoid that has been isolated from the fermentation broth of Aspidostomum. It has been studied extensively for its potential as an antimicrobial, antifungal, and antiviral agent. It has also been studied for its potential to inhibit the growth of cancer cells. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives of Aspidostomide D :
- Total Synthesis : A study reported the total synthesis of Aspidostomide B, C, and regioisomeric N-methyl this compound, including efforts towards synthesizing this compound itself. This involved a five-step sequence starting from 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid, with key features including intramolecular cyclization, dehydration, oxidation, and regioselective epoxide ring opening. This synthesis is significant for facilitating further biological studies of this compound and its analogs (Hussain & Khan, 2019).
Isolation from Marine Bryozoans :
- Bromopyrrole Alkaloids : Another study isolated new bromopyrrole alkaloids, including Aspidostomides A-H, from the Patagonian bryozoan Aspidostoma giganteum. The structural elucidation of these compounds, including Aspidostomide E, was achieved through spectroscopic methods and chemical transformations. This work is the first to report secondary metabolites from a Patagonian bryozoan and contributes to understanding the chemical diversity in marine invertebrates (Patiño C. et al., 2014).
Eigenschaften
IUPAC Name |
4,5-dibromo-N-[2-(3-bromo-4-methoxyphenyl)-1-methoxy-2-oxoethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br3N2O4/c1-27-15-6-3-9(7-12(15)21)17(25)19(28-2)24-18(26)14-8-10-13(23-14)5-4-11(20)16(10)22/h3-8,19,23H,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUXYSZYQVOHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(NC(=O)C2=CC3=C(N2)C=CC(=C3Br)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






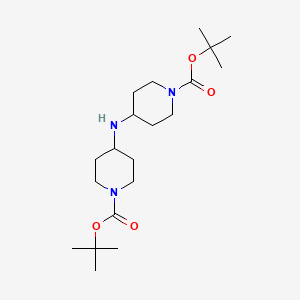
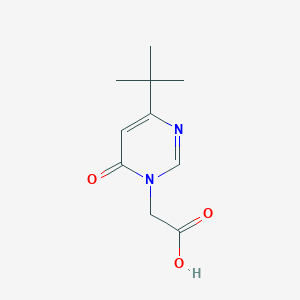

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)
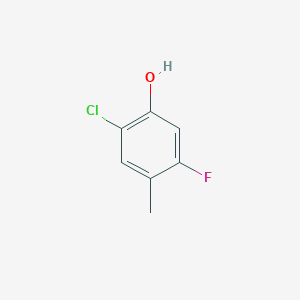
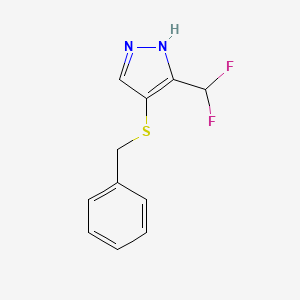

![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
